

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

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An In-Depth Technical Guide to 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine**. While specific experimental data on this exact molecule is limited in publicly available literature, this document compiles information on its chemical identity and draws upon extensive research into the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. These related compounds have demonstrated significant potential as antitubercular and anticancer agents, suggesting promising avenues for future investigation of the title compound. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this heterocyclic scaffold.

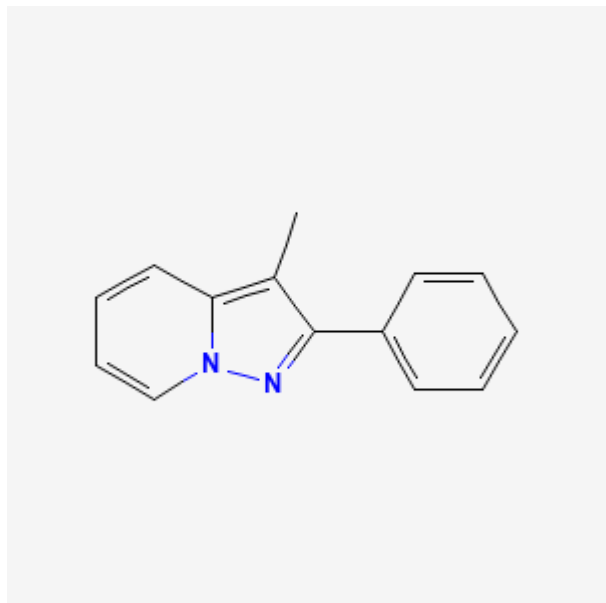
Chemical Structure and IUPAC Name

The compound of interest is identified by the following chemical structure and nomenclature:

- Common Name: **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine**

- IUPAC Name: **3-methyl-2-phenylpyrazolo[1,5-a]pyridine**[\[1\]](#)
- Molecular Formula: $C_{14}H_{12}N_2$ [\[1\]](#)
- CAS Number: 17408-32-1

Chemical Structure:



Physicochemical Properties

A summary of the key physicochemical properties of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of future experiments.

Property	Value	Source
Molecular Weight	208.26 g/mol	PubChem[1]
XLogP3	3.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	208.100048 g/mol	PubChem[1]
Topological Polar Surface Area	17.3 Å ²	PubChem[1]
Heavy Atom Count	16	PubChem[1]

Synthesis

The synthesis of pyrazolo[1,5-a]pyridines often involves the [3+2] cycloaddition of N-aminopyridines with various coupling partners. A general and relevant synthetic approach for **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** involves the reaction of an N-aminopyridine with a β -nitrostyrene derivative.

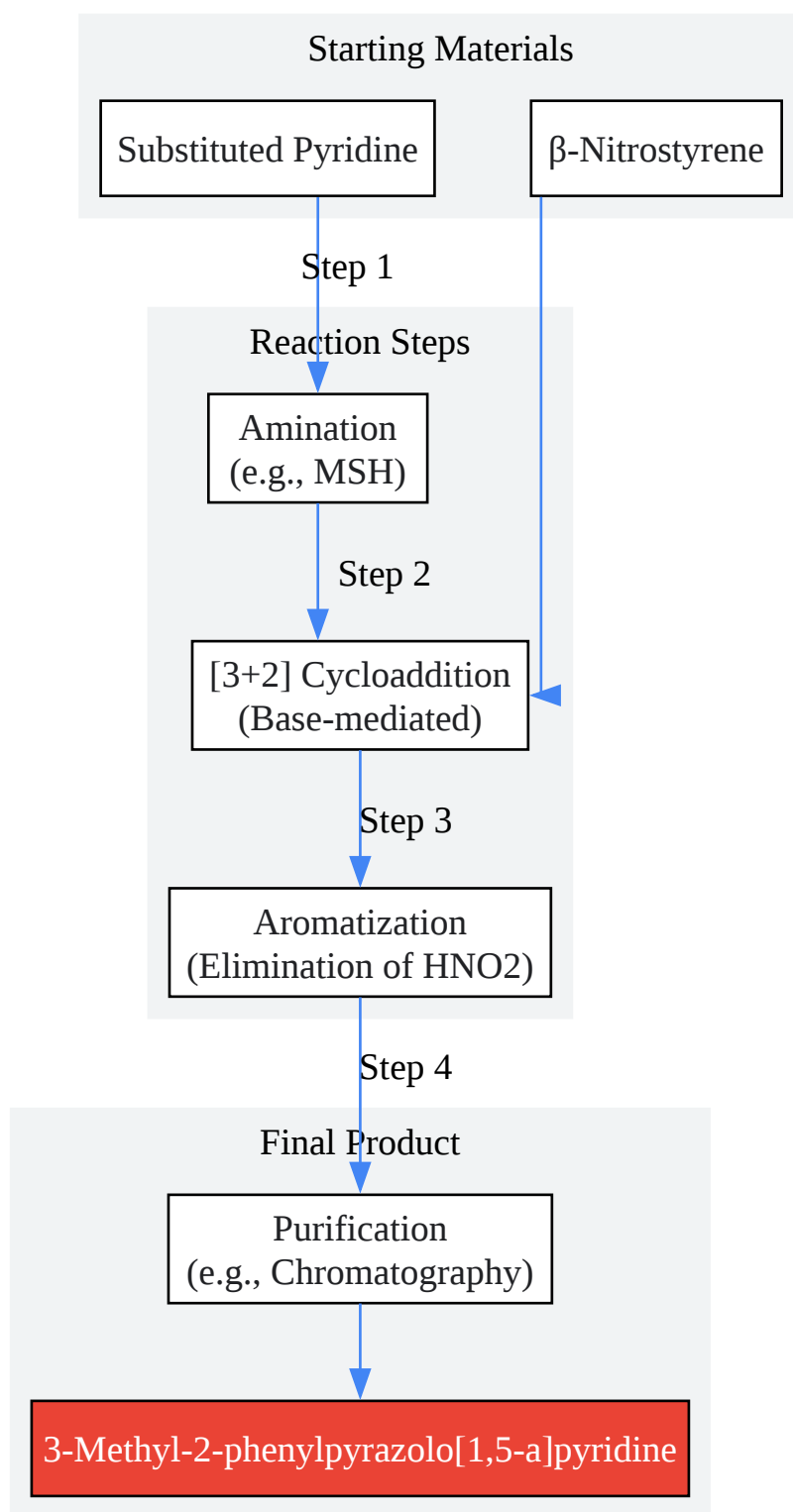
General Experimental Protocol: Cycloaddition of N-Aminopyridines and β -Nitrostyrenes

While a specific detailed protocol for the title compound is not readily available, a general procedure can be adapted from the synthesis of related compounds. This typically involves the following steps:

- **Preparation of the N-aminopyridinium salt:** The corresponding pyridine is reacted with an aminating agent, such as O-(mesitylenesulfonyl)hydroxylamine (MSH) or hydroxylamine-O-sulfonic acid, to form the N-aminopyridinium salt.
- **Cycloaddition Reaction:** The N-aminopyridinium salt is then reacted with a substituted β -nitrostyrene in the presence of a base. The base facilitates the in situ formation of an N-ylide, which then undergoes a [3+2] cycloaddition with the β -nitrostyrene.

- Aromatization: The resulting cycloadduct undergoes elimination of nitrous acid to yield the stable, aromatic pyrazolo[1,5-a]pyridine ring system.
- Purification: The final product is purified using standard laboratory techniques such as column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[1,5-a]pyridines.



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Caption: Generalized workflow for the synthesis of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine**.

Potential Biological Activity

Direct biological data for **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** is scarce. However, the pyrazolo[1,5-a]pyridine and the structurally related pyrazolo[1,5-a]pyrimidine scaffolds are present in numerous compounds with significant biological activities, particularly as antitubercular and anticancer agents.

Antitubercular Activity of Related Compounds

Several studies have highlighted the potent in vitro activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against Mycobacterium tuberculosis (Mtb), including drug-susceptible and multidrug-resistant strains.[2][3][4] The mechanism of action for some of these compounds is believed to involve the inhibition of key mycobacterial enzymes.

The following table summarizes the antitubercular activity of representative pyrazolo[1,5-a]pyridine derivatives.

Compound ID	R1	R2	R3	MIC (µg/mL) vs. Mtb H37Rv	Reference
5g	5-Me	2-Me	CONH-Bn	0.007	--INVALID-LINK--
5k	5-OMe	2-Me	CONH-Bn	0.006	--INVALID-LINK--
6j	5-OMe	2-Me	CONH-CH ₂ -(2-pyridyl)	<0.002	--INVALID-LINK--

Anticancer Activity of Related Compounds

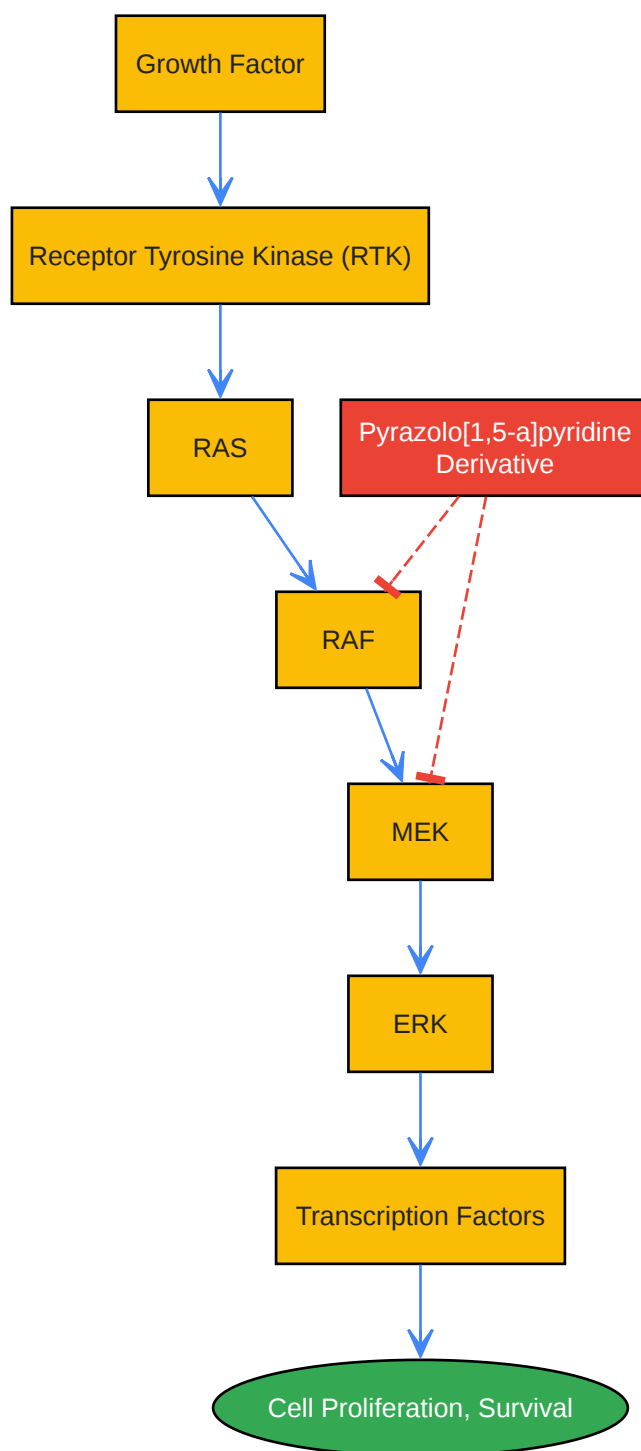
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of anticancer agents. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

The table below presents the in vitro anticancer activity of selected pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines.

Compound ID	Cancer Cell Line	IC ₅₀ (μM)	Reference
5b	HCT-116 (Colon)	8.64	--INVALID-LINK--
4d	MCF-7 (Breast)	0.72	--INVALID-LINK--
4d	HepG2 (Liver)	0.14	--INVALID-LINK--

Potential Signaling Pathways

Given the activity of related compounds as kinase inhibitors, a plausible mechanism of action for pyrazolo[1,5-a]pyridine derivatives in cancer could involve the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. A simplified, hypothetical signaling pathway that could be targeted by such compounds is depicted below.



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Caption: Hypothetical MAPK signaling pathway potentially targeted by pyrazolo[1,5-a]pyridine derivatives.

Conclusion and Future Directions

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine belongs to a class of heterocyclic compounds with demonstrated therapeutic potential. While further research is required to elucidate the specific biological activities and mechanisms of action of this particular molecule, the extensive data on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives provide a strong rationale for its investigation as a potential antitubercular or anticancer agent. Future studies should focus on the development of a robust and scalable synthesis for **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine**, followed by comprehensive in vitro and in vivo screening to evaluate its therapeutic efficacy and to identify its molecular targets.

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